molecular formula C26H23FN4O2S B2709301 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide CAS No. 1115440-19-1

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B2709301
CAS No.: 1115440-19-1
M. Wt: 474.55
InChI Key: BXNHSSBHXVZMDC-UHFFFAOYSA-N
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Description

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzamide moiety, and a fluorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the benzylamino group: This step involves the reaction of benzylamine with an appropriate electrophile, such as benzyl chloride.

    Thioether formation: The benzylamino group is then reacted with a thiol compound to form the thioether linkage.

    Coupling with 4-fluorobenzylamine: The final step involves the coupling of the intermediate with 4-fluorobenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can form hydrogen bonds with amino acid residues. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol
  • 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 4-fluorobenzyl cyanide

Uniqueness

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the thioether linkage differentiates it from other similar compounds, providing unique reactivity and potential biological activity.

Properties

IUPAC Name

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c27-22-11-9-20(10-12-22)17-30-25(33)21-7-4-8-23(15-21)31-14-13-28-26(31)34-18-24(32)29-16-19-5-2-1-3-6-19/h1-15H,16-18H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNHSSBHXVZMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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